Cas no 84030-20-6 (7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene)

7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Methyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene
- 1-Methyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine
- 1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine
- 2H-Pyrimido[1,2-a]pyrimidine,1,3,4,6,7,8-hexahydro-1-methyl-
- MTBD
- 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]deca-5-ene
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]decene-5
- 1,3,4,6,7,8-Hexahydro-1-Methyl-2H-Pyrimidol[1,2-A]Pyrimidine
- 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido(1,2-a)pyrimidine
- 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-1-methyl-
- OEBXWWBYZJNKRK-UHFFFAOYSA-N
- 7-methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene
- 1-methyl-2,3,4,6,7,8-hexahydropyri
- 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine (ACI)
- 1,3,4,6,7,8-Hexahydro-1-methylpyrimido[1,2-a]pyridine
- 1-Methyl-1H,2H,3H,4H,6H,7H,8H-[1,3]diazino[1,2-a]pyrimidine
- MFCD00043004
- EINECS 281-791-1
- 84030-20-6
- DTXSID70232932
- JandaJel(TM)-1,3,4,6,7,8-hexahydro-2H-pyrimido-[1,2-a] pyrimidine, 100-200 mesh, extent of labeling: 2.3 mmol/g loading, 1 % cross-linked
- 1-Methyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine #
- CS-B0737
- AKOS016011068
- NS00038394
- EN300-6498609
- 1-METHYL-2H,3H,4H,6H,7H,8H-[1,3]DIAZINO[1,2-A]PYRIMIDINE
- 1-Methyl-2,3,4,6,7,8-hexahydropyrimido(1,2-a)pyrimidine
- SY052193
- J-509568
- DTXCID00155423
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, purum, >=98.0% (GC)
- S8JQ539BWX
- 2H-Pyrimido(1,2-a)pyrimidine, 1,3,4,6,7,8-hexahydro-1-methyl-
- DS-6614
- M1443
- AC-30872
- 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, 98%
- SCHEMBL58331
- UNII-S8JQ539BWX
- 7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene
-
- MDL: MFCD00043004
- Inchi: 1S/C8H15N3/c1-10-5-3-7-11-6-2-4-9-8(10)11/h2-7H2,1H3
- InChI-sleutel: OEBXWWBYZJNKRK-UHFFFAOYSA-N
- LACHT: N1CCCN2C=1N(CCC2)C
Berekende eigenschappen
- Exacte massa: 153.12700
- Monoisotopische massa: 153.126597491g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 176
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: nothing
- XLogP3: -0.1
- Topologisch pooloppervlak: 18.8
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Bright yellow liquid
- Dichtheid: 1.067 g/mL at 25 °C(lit.)
- Smeltpunt: No data available
- Kookpunt: 75-79 °C/0.1 mmHg(lit.)
- Vlampunt: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Brekindex: n20/D 1.537(lit.)
- Oplosbaarheid: Soluble (173 g/l) (25 º C),
- PSA: 18.84000
- LogboekP: -0.30500
- Oplosbaarheid: Not determined
7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene Beveiligingsinformatie
-
Symbool:
- Prompt:dangerous
- Signaalwoord:Danger
- Gevaarverklaring: H314
- Waarschuwingsverklaring: P280-P305 + P351 + P338-P310
- Vervoersnummer gevaarlijk materiaal:UN 3267 8/PG 2
- WGK Duitsland:3
- Code gevarencategorie: 34
- Veiligheidsinstructies: S26; S36/37/39; S45
- FLUKA MERK F CODES:10
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:8
- Verpakkingsgroep:III
- PackingGroup:II
- Opslagvoorwaarde:0-10°C
- Risicozinnen:R34
7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene Douanegegevens
- HS-CODE:2933599090
- Douanegegevens:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164999-10g |
1-methyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine |
84030-20-6 | 95% | 10g |
$188 | 2022-06-10 | |
ChemScence | CS-B0737-5g |
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene |
84030-20-6 | 99.92% | 5g |
$130.0 | 2022-04-26 | |
Oakwood | 320143-1g |
1-Methyl-2,3,4,6,7,8-hexahydro-1H-pyrimido[1,2-a]pyrimidine |
84030-20-6 | 98% | 1g |
$68.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58800-100mg |
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene |
84030-20-6 | 100mg |
¥66.0 | 2021-09-08 | ||
Chemenu | CM164999-10g |
1-methyl-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine |
84030-20-6 | 95% | 10g |
$326 | 2021-08-05 | |
TRC | M337298-500mg |
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene |
84030-20-6 | 500mg |
$ 160.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58800-25g |
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene |
84030-20-6 | 25g |
¥3306.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58800-5g |
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene |
84030-20-6 | 5g |
¥686.0 | 2021-09-08 | ||
abcr | AB331796-1 g |
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, 95%; . |
84030-20-6 | 95% | 1g |
€84.90 | 2023-04-26 | |
eNovation Chemicals LLC | D628838-5g |
1,3,4,6,7,8-HEXAHYDRO-1-METHYL-2H-PYRIMIDOL[1,2-A]PYRIMIDINE |
84030-20-6 | 97% | 5g |
$1100 | 2024-06-05 |
7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene Productiemethode
Productiemethode 1
Productiemethode 2
2.1 Solvents: Benzene-d6 ; 24 h, 22 °C
Productiemethode 3
Productiemethode 4
1.2 Reagents: Butyllithium ; -35 °C
1.3 Solvents: Tetrahydrofuran ; 22 °C
1.4 Reagents: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ; overnight, 22 °C
2.1 Solvents: Benzene-d6 ; 24 h, 22 °C
Productiemethode 5
1.2 Reagents: Butyllithium ; 30 min, -196 °C
1.3 Reagents: Bis(acetylacetonato)nickel Solvents: Tetrahydrofuran ; -196 °C → 22 °C; 2 h, 22 °C → reflux
1.4 Solvents: Pentane ; 2 d, -35 °C
2.1 Solvents: Benzene-d6 ; 24 h, 22 °C
Productiemethode 6
7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene Raw materials
7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene Preparation Products
7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene Gerelateerde literatuur
-
Pei Wang,Jinpeng Liang,Ting Yin,Jing Yang Polym. Chem. 2019 10 5498
-
2. Effect of steric hindrance on the rates and kinetic isotope effects of the reactions of 1-nitro-1-(4-nitrophenyl)alkanes with TBD and MTBD bases in THFW?odzimierz Ga??zowski,Iwona Grzeskowiak,Arnold Jarczewski J. Chem. Soc. Perkin Trans. 2 1998 1607
-
Chenlin Ji,Suyun Jie,Pierre Braunstein,Bo-Geng Li Catal. Sci. Technol. 2020 10 7555
-
Wenjuan Fang,Zhencai Zhang,Zifeng Yang,Yaqin Zhang,Fei Xu,Chenhao Li,Hongzhe An,Ting Song,Yunjun Luo,Suojiang Zhang Green Chem. 2020 22 4550
-
Sara García-Argüelles,Carolina García,María C. Serrano,María C. Gutiérrez,M. Luisa Ferrer,Francisco del Monte Green Chem. 2015 17 3632
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Heterocyclische verbindingen
- Oplosmiddelen en organische chemicaliën organische verbindingEN Zuren/esters
- Oplosmiddelen en organische chemicaliën organische verbindingEN koolwaterstoffen
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Diazines Hydropyrimidines
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Diazines Pyrimidine en pyrimidine-derivaten Hydropyrimidines
84030-20-6 (7-Methyl-1,5,7-triazabicyclo4.4.0dec-5-ene) Gerelateerde producten
- 5807-14-7(Triazabicyclodecene)
- 847948-99-6(Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate)
- 2229358-71-6(3-(3,3-Dimethylcyclohexyl)propanal)
- 710967-66-1(2-chloro-3-1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-7-methoxyquinoline)
- 2549030-40-0(6-[4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile)
- 2171912-07-3(4-(aminomethyl)-5-(4-methylphenyl)-2H-1,3-dioxol-2-one)
- 81252-08-6((2S)-1-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanoylpyrrolidine-2-carboxylic acid)
- 2703780-58-7(1-(4-Aminopyridin-3-yl)ethan-1-one hydrochloride)
- 497061-05-9(2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione)
- 1342520-06-2(5-Phenylpyrrolidin-3-ol)
